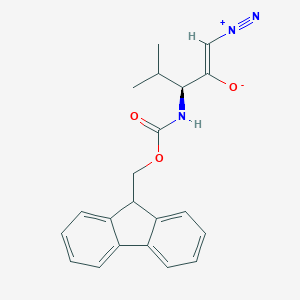

Fmoc-L-Val-CHN2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13(2)20(19(25)11-23-22)24-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18,20H,12H2,1-2H3,(H,24,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQNUSIQJSEXIR-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols for Fmoc-L-Val-CHN2 in Cell Culture

Introduction: Unraveling the Role of Cysteine Proteases with Fmoc-L-Val-CHN2

This compound is a potent, irreversible inhibitor of cysteine proteases, a diverse family of enzymes that play critical roles in a myriad of cellular processes, including apoptosis, autophagy, and inflammation. The valine residue directs the inhibitor to the active site of specific cysteine proteases, such as caspases and cathepsins, while the diazomethyl ketone (CHN2) moiety serves as a reactive "warhead" that forms a covalent bond with the catalytic cysteine residue, leading to irreversible inactivation. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group enhances the lipophilicity of the molecule, facilitating its passage across the cell membrane.

These characteristics make this compound an invaluable tool for researchers investigating the intricate signaling pathways governed by cysteine proteases. By selectively inhibiting these enzymes, scientists can elucidate their specific functions in both normal physiology and disease states, paving the way for the development of novel therapeutic interventions.

Mechanism of Action: Irreversible Inhibition via Covalent Modification

The inhibitory activity of this compound is conferred by the diazomethyl ketone functional group. The current understanding of the mechanism involves the nucleophilic attack of the deprotonated thiol group of the active site cysteine on the diazomethyl ketone. This leads to the formation of a thioether bond and the release of dinitrogen gas, resulting in the irreversible alkylation of the enzyme's active site. This covalent modification permanently disables the catalytic activity of the protease.

Caption: Mechanism of irreversible inhibition of a cysteine protease by this compound.

Product Specifications and Handling

| Property | Value |

| Molecular Formula | C₂₀H₂₀N₄O₃ |

| Molecular Weight | 363.41 g/mol |

| Appearance | Lyophilized solid |

| Purity | >95% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C. Protect from light and moisture. |

Protocol 1: Preparation of this compound Stock Solution

Rationale: A concentrated stock solution in an appropriate solvent is essential for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell culture media at low concentrations. To maintain the stability and activity of the inhibitor, it is crucial to store the stock solution in single-use aliquots to avoid repeated freeze-thaw cycles.[1][2][3][4]

Materials:

-

This compound (lyophilized powder)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

-

Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Reconstitution: Add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve a desired stock concentration, typically 10-20 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 363.41 g/mol ), add 275.2 µL of DMSO.

-

Dissolution: Gently vortex or pipette the solution up and down to ensure complete dissolution of the powder.

-

Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 µL) in microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C. Once an aliquot is thawed, it should be used immediately and any remaining solution discarded.

Protocol 2: General Procedure for Treating Cultured Cells with this compound

Rationale: The optimal working concentration and incubation time for this compound will vary depending on the cell type, the specific cysteine protease being targeted, and the experimental endpoint. Therefore, it is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system. A pre-incubation step is often employed to allow the inhibitor to permeate the cells and inhibit the target proteases before the induction of the cellular process of interest.[1][2][5] A vehicle control (DMSO) is critical to distinguish the effects of the inhibitor from any potential effects of the solvent.

Materials:

-

Cultured cells in appropriate multi-well plates or flasks

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

Inducing agent (if applicable, e.g., for apoptosis induction)

Experimental Workflow:

Caption: General workflow for cell treatment with this compound.

Step-by-Step Procedure:

-

Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere and recover overnight.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in pre-warmed complete cell culture medium to achieve the desired final working concentrations. A typical starting range for optimization is 10-100 µM.[2][4][5]

-

Important: Ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor used.

-

-

Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a pre-determined period, typically 30 minutes to 2 hours, at 37°C in a humidified CO₂ incubator.[1] This allows for cellular uptake of the inhibitor.

-

Induction (Optional): If studying the inhibitory effect on an induced process (e.g., apoptosis), add the inducing agent directly to the medium containing the inhibitor and vehicle control.

-

Further Incubation: Continue to incubate the cells for the desired experimental duration. This will depend on the specific cellular process being investigated.

-

Downstream Analysis: Following incubation, harvest the cells for subsequent analysis. This may include:

-

Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry, TUNEL assay, or Western blot for cleaved caspases.

-

Cell Viability/Cytotoxicity Assays: MTT, XTT, or LDH release assays.

-

Western Blotting: To assess the levels of specific proteins of interest.

-

Enzyme Activity Assays: To measure the activity of specific cysteine proteases in cell lysates.

-

Considerations for Experimental Design

| Parameter | Recommendation | Rationale |

| Cell Type | Perform initial dose-response experiments for each new cell line. | Sensitivity to inhibitors can vary significantly between different cell types. |

| Working Concentration | Start with a range of 10-100 µM and narrow down based on results.[2][4][5] | To identify the optimal concentration that provides maximal inhibition with minimal off-target effects. |

| Incubation Time | Test various pre-incubation (30 min - 2 hr) and total treatment times. | The kinetics of inhibition and the cellular response can be time-dependent. |

| Vehicle Control | Always include a DMSO-only control at the same final concentration. | To account for any potential effects of the solvent on the cells. |

| Positive Control | If available, use a known activator of the pathway of interest. | To ensure the experimental system is responsive. |

| Negative Control | An inactive analog of the inhibitor, if available, can be used. | To demonstrate the specificity of the observed effects. |

| Media Composition | Be aware of potential peptide degradation in serum-containing media.[6] | Serum contains proteases that can degrade peptide-based inhibitors over time. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No inhibitory effect observed | - Inhibitor concentration is too low.- Incubation time is too short.- Inhibitor has degraded. | - Increase the concentration of this compound.- Increase the pre-incubation and/or total incubation time.- Use a fresh aliquot of the inhibitor stock solution. |

| High cell death in all conditions, including vehicle control | - DMSO concentration is too high.- Cells are overly sensitive to the experimental conditions. | - Ensure the final DMSO concentration is ≤ 0.1%.- Optimize cell seeding density and handling procedures. |

| Inconsistent results | - Incomplete dissolution of the inhibitor.- Pipetting errors.- Variation in cell number. | - Ensure the stock solution is fully dissolved.- Use calibrated pipettes and careful technique.- Ensure consistent cell seeding across all wells/plates. |

Conclusion

This compound is a powerful research tool for the investigation of cysteine protease function in cellular signaling. By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this inhibitor to gain valuable insights into the complex roles of these enzymes in health and disease.

References

- BenchChem. (2025). Z-VAD-FMK: A Technical Guide to Target Specificity and Caspase Inhibition.

- BenchChem. (2025).

- R&D Systems. (1999). Caspase-3 fmk Inhibitor Z-DEVD.

- R&D Systems. (1999). Pan Caspase fmk Inhibitor Z-VAD.

- Bluewell Peptides. (2025). The Complete Peptide Reconstitution & Storage Guide.

- Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions.

- Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity.

- ACS Pharmacology & Translational Science. (n.d.).

- Biosynth. (n.d.). Solubility Tips: Reconstituting a Peptide.

- BenchChem. (n.d.). PAR-1 (1-6) peptide stability in cell culture media.

- Sigma-Aldrich. (n.d.). Z-VAD-FMK.

- Bio-Rad. (n.d.).

- Promega Corporation. (n.d.). Caspase Inhibitor Z-VAD-FMK.

- BD Biosciences. (n.d.). Z-DEVD-FMK, Caspase-3 Inhibitor.

- Frontiers in Immunology. (2019).

- ResearchGate. (n.d.). Stability of selected peptides in PBS buffer and culture medium.

- NIH. (2025). Production of human cathepsins using Expi293™ mammalian cell expression system for off‐target activity of cysteine protease inhibitor screening.

- MedChemExpress. (n.d.). Z-DEVD-FMK | Caspase-3 Inhibitor.

- Karger Publishers. (2004). Inhibitors Directed towards Caspase-1 and -3 Are Less Effective than Pan Caspase Inhibition in Preventing Renal Proximal Tubular Cell Apoptosis.

- NIH. (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo.

- NIH. (n.d.). Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis.

- BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit.

- MedChemExpress. (n.d.).

Sources

The Role of Fmoc-L-Val-CHN2 in Apoptosis Research: A Detailed Application Note and Protocol Guide

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Fmoc-L-Valine-Diazomethylketone (Fmoc-L-Val-CHN2), a potent and irreversible inhibitor of cysteine proteases, and its specialized applications in the intricate study of apoptosis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, offers detailed experimental protocols, and presents insights for robust data interpretation.

Introduction: Targeting Cysteine Proteases in Apoptotic Pathways

Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis and the elimination of damaged or infected cells. This process is orchestrated by a family of cysteine-aspartic proteases known as caspases. Caspases are synthesized as inactive zymogens and, upon activation, execute the dismantling of the cell through a proteolytic cascade.

Cysteine proteases, including caspases and cathepsins, are characterized by a cysteine residue in their active site. Small molecule inhibitors that can covalently modify this active site cysteine are invaluable tools for studying the roles of these proteases in apoptosis. This compound, with its diazomethylketone reactive group, is one such inhibitor. The diazomethylketone moiety forms a stable thioether bond with the active site cysteine, leading to irreversible inhibition. While broadly targeting cysteine proteases, its application can be tailored to dissect specific apoptotic pathways.

Mechanism of Action: Irreversible Cysteine Protease Inhibition

This compound's inhibitory activity stems from its diazomethylketone group. This functional group is an effective irreversible inhibitor of cysteine proteases. The inhibitory mechanism involves the initial protonation of the diazomethyl group by an acidic residue in the enzyme's active site, followed by the nucleophilic attack of the catalytic cysteine thiol on the adjacent carbon. This results in the displacement of the diazo group as nitrogen gas and the formation of a covalent thioether linkage between the inhibitor and the enzyme.

Caption: Mechanism of irreversible inhibition of cysteine proteases by this compound.

Core Applications in Apoptosis Research

The primary utility of this compound in apoptosis studies is to probe the involvement of cysteine proteases, particularly in pathways that may be caspase-independent or involve upstream cathepsins.

Distinguishing Between Caspase-Dependent and Caspase-Independent Apoptosis

While the pan-caspase inhibitor Z-VAD-FMK is widely used to demonstrate caspase-dependency, other cysteine proteases like cathepsins can also play a role in initiating or executing cell death. This compound, with its broader reactivity against cysteine proteases, can be employed in comparative studies to elucidate the involvement of non-caspase cysteine proteases in a given apoptotic stimulus.

Investigating the Role of Cathepsins in Lysosomal-Mediated Apoptosis

Lysosomal membrane permeabilization (LMP) leads to the release of cathepsins from the lysosome into the cytosol, where they can initiate a caspase-independent apoptotic cascade. By using this compound, researchers can investigate if the observed cell death following a specific trigger is dependent on cathepsin activity.

Experimental Protocols

The following protocols are designed to be robust and self-validating. It is crucial to include appropriate positive and negative controls in every experiment.

Protocol 1: General Cell Treatment with this compound

This protocol outlines the basic steps for treating cultured cells with this compound to assess its effect on apoptosis.

Materials:

-

This compound

-

Anhydrous DMSO

-

Cell culture medium appropriate for your cell line

-

Cultured cells of interest

-

Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Reconstitution of Inhibitor: Prepare a stock solution of this compound in anhydrous DMSO. A common stock concentration is 10-50 mM. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

-

Pre-treatment with Inhibitor:

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 10-100 µM, but this should be empirically determined).

-

Remove the old medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake and inhibition of target proteases.

-

-

Induction of Apoptosis:

-

Following the pre-treatment period, add the apoptosis-inducing agent directly to the medium containing this compound.

-

Incubate for the time required for the inducing agent to trigger apoptosis (this can range from a few hours to over 24 hours).

-

-

Experimental Controls:

-

Vehicle Control: Treat cells with the same volume of DMSO used for the highest concentration of this compound.

-

Positive Control: Treat cells with the apoptosis-inducing agent alone.

-

Inhibitor Control: Treat cells with this compound alone to assess any cytotoxic effects of the inhibitor itself.

-

-

Downstream Analysis: Harvest cells for analysis using methods such as flow cytometry for Annexin V/PI staining, caspase activity assays, or western blotting for apoptotic markers.

Caption: General workflow for cell treatment with this compound.

Protocol 2: In Vitro Cysteine Protease Activity Assay

This protocol allows for the direct measurement of the inhibitory effect of this compound on a specific purified cysteine protease or in cell lysates.

Materials:

-

This compound

-

Purified recombinant cysteine protease (e.g., Cathepsin B) or cell lysate

-

Fluorogenic protease substrate (e.g., a peptide substrate with an AFC or AMC leaving group)

-

Assay buffer (specific to the protease of interest)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme/Lysate Preparation: Dilute the purified enzyme or cell lysate to the appropriate concentration in cold assay buffer.

-

Inhibition Reaction:

-

In the wells of the 96-well plate, add the diluted enzyme or cell lysate.

-

Add the serially diluted this compound or vehicle (DMSO) to the wells.

-

Incubate at room temperature or 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibition to occur.

-

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. The excitation and emission wavelengths will depend on the specific fluorophore used.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Normalize the rates to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

| Component | Volume (µL) | Final Concentration |

| Assay Buffer | Variable | - |

| Enzyme/Lysate | 10 | As required |

| This compound | 5 | Variable (e.g., 0.1 - 100 µM) |

| Substrate | 10 | As recommended for the specific substrate |

| Total Volume | 100 |

Table 1: Example reaction setup for an in vitro protease activity assay.

Data Interpretation and Troubleshooting

-

Incomplete Inhibition: If this compound does not fully block the apoptotic phenotype, it may suggest the involvement of non-cysteine proteases or parallel signaling pathways.

-

Inhibitor Cytotoxicity: Always assess the toxicity of this compound alone on your cells. High concentrations may induce off-target effects or non-specific cell death.

-

Variability Between Cell Lines: The efficacy of the inhibitor and the roles of different cysteine proteases can vary significantly between different cell types.

Conclusion

This compound is a valuable chemical tool for dissecting the complex roles of cysteine proteases in apoptosis. Its irreversible mechanism of action provides a definitive means to inhibit these enzymes. When used in conjunction with more specific inhibitors and a battery of well-controlled experiments, this compound can yield significant insights into the molecular machinery of programmed cell death. As with any pharmacological inhibitor, careful experimental design and thorough validation are paramount to generating reliable and interpretable data.

References

- Note: As this compound is a more specialized chemical probe, comprehensive application notes from major suppliers or extensive peer-reviewed articles focusing solely on its use in apoptosis are not readily available. The principles and protocols described are based on the known reactivity of diazomethylketones as cysteine protease inhibitors and are adapted from standard methodologies in apoptosis research. Researchers should consult datasheets for commercially available diazomethylketone-based inhibitors and relevant literature on cysteine protease involvement in their specific model system.

Application Notes & Protocols: The Strategic Use of Fmoc-L-Val-CHN2 in Solid-Phase Peptide Synthesis for the Development of Covalent Inhibitors

Introduction

The synthesis of chemically modified peptides is a cornerstone of modern drug discovery and chemical biology.[1][2] Among the various modifications, C-terminal electrophilic ketones, such as diazomethyl ketones (DKs) and halomethyl ketones (HMKs), are of paramount importance. These functionalities act as "warheads" that can form covalent bonds with nucleophilic residues (e.g., cysteine or serine) in the active sites of enzymes, leading to potent and often irreversible inhibition.[3] This makes them invaluable tools for developing targeted protease inhibitors for therapeutic applications in oncology, virology, and beyond.[3][4]

Fmoc-L-Val-CHN2 (N-α-(9-Fluorenylmethoxycarbonyl)-L-valine diazomethyl ketone) is a critical building block for introducing a C-terminal valine diazomethyl ketone into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). The diazomethyl ketone group is a versatile synthetic intermediate that can be readily converted into other reactive species, most notably chloromethyl ketones (CMKs) and fluoromethyl ketones (FMKs).[5][6][7]

This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It outlines the strategic incorporation of this compound in SPPS, provides step-by-step protocols for synthesis and subsequent modification, and emphasizes the critical safety considerations required when handling diazomethane derivatives.

The Chemistry and Utility of the Diazomethyl Ketone Moiety

The α-diazoketone is a unique functional group characterized by a diazo group (-CHN2) adjacent to a carbonyl. Its utility in peptide chemistry stems from two key properties:

-

Stable Precursor: The diazomethyl ketone is relatively stable under the standard basic conditions of Fmoc deprotection and the neutral/basic conditions of peptide coupling, allowing for its incorporation and the subsequent elongation of the peptide chain on a solid support.[8]

-

Reactive Intermediate: It serves as a precursor to highly reactive carbenes or can be readily displaced by nucleophiles under acidic conditions.[9][10] This reactivity is harnessed post-synthesis to convert the diazomethyl ketone into more potent electrophilic warheads like halomethyl ketones. For example, treatment with HCl or HF sources efficiently converts the -CHN2 group to -CH2Cl or -CH2F, respectively.[6]

CRITICAL SAFETY CONSIDERATIONS: Handling Diazomethane Derivatives

Warning: Diazomethane and its derivatives, including (Trimethylsilyl)diazomethane (TMSD) and N-protected amino acid diazomethyl ketones, are highly toxic and potentially explosive.[11][12] Inhalation can cause severe respiratory distress, which may be fatal.[11][13] All handling must be performed with extreme caution.

-

Engineering Controls: All work involving this compound and subsequent reaction steps that generate or use diazomethane derivatives must be conducted in a certified, well-ventilated chemical fume hood.[13][14] A blast shield is recommended during reactions.[12]

-

Personal Protective Equipment (PPE):

-

Handling Precautions:

-

Avoid contact with skin, eyes, and inhalation of vapors.[11]

-

Avoid heat, direct sunlight, and sources of ignition.[14]

-

Do not use glassware with ground-glass joints or scratches, as these can trigger decomposition.[12][15]

-

Diazomethane derivatives can react with acids to form the highly toxic and explosive diazomethane gas.[11]

-

-

Spill & Emergency Response:

-

Waste Disposal: Never dispose of diazomethane solutions directly. Quench excess diazomethane by slowly adding acetic acid until the characteristic yellow color disappears and gas evolution ceases.[12] The resulting solution should be disposed of as hazardous waste.

Application in Solid-Phase Peptide Synthesis (SPPS)

The standard Fmoc/tBu SPPS strategy provides an orthogonal system where the N-terminal Fmoc group is labile to basic conditions (e.g., piperidine), while side-chain protecting groups and the resin linkage are labile to strong acids (e.g., Trifluoroacetic acid - TFA).[16][17] this compound is designed to be seamlessly integrated into this workflow.

The strategy involves anchoring the valine residue to the resin via a C-terminal diazomethyl ketone functionality. This is typically achieved by first coupling an appropriate linker to the resin, followed by the attachment of this compound. However, a more direct approach for creating a C-terminal modification is to utilize a resin that allows for the attachment of a pre-formed amino acid derivative. For this application, a hyper-acid sensitive resin like 2-Chlorotrityl chloride (2-CTC) resin is ideal, as it allows for the cleavage of the final peptide diazomethyl ketone under very mild acidic conditions that do not affect the diazoketone moiety.

Protocol 1: On-Resin Synthesis of a C-Terminal Peptide Diazomethyl Ketone

This protocol describes the synthesis of a model tripeptide, H-Ala-Phe-Val-CHN2, using this compound on 2-Chlorotrityl chloride resin.

Materials and Reagents

| Reagent/Material | Purpose |

| 2-Chlorotrityl chloride (2-CTC) resin | Solid support |

| This compound | C-terminal amino acid |

| Fmoc-L-Phe-OH | Amino acid |

| Fmoc-L-Ala-OH | Amino acid |

| Dichloromethane (DCM) | Solvent (swelling, washing) |

| N,N-Dimethylformamide (DMF) | Solvent (swelling, washing, reactions) |

| N,N-Diisopropylethylamine (DIPEA) | Base for coupling/loading |

| Methanol (MeOH) | Capping agent |

| 20% (v/v) Piperidine in DMF | Fmoc deprotection solution |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Coupling reagent |

| Cleavage Cocktail (e.g., 1% TFA in DCM) | Mild cleavage from 2-CTC resin |

| Diethyl ether (cold) | Peptide precipitation |

Step-by-Step Methodology

Step 1: Resin Swelling and this compound Loading

-

Place 2-CTC resin (e.g., 0.2 mmol scale) in an SPPS reaction vessel.

-

Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.

-

In a separate vial, dissolve this compound (1.5 eq, 0.3 mmol) in DCM.

-

Add DIPEA (3.0 eq, 0.6 mmol) to the this compound solution.

-

Immediately add the solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

-

Rationale: 2-CTC resin reacts with the carboxyl group (in this case, the activated form of the diazoketone precursor) under basic conditions to form a covalent ester linkage. DIPEA acts as a non-nucleophilic base to facilitate this reaction.[17]

-

Drain the reaction solution. To cap any remaining reactive chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[17]

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Step 2: Peptide Chain Elongation (Fmoc-SPPS Cycles)

This process involves repeating two core steps: Fmoc deprotection and amino acid coupling.[18]

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes. Drain.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Rationale: The Fmoc group is removed by a base-catalyzed β-elimination mechanism, liberating a free N-terminal amine on the growing peptide chain.[19][][21]

-

Wash the resin thoroughly with DMF (5x).

-

-

Amino Acid Coupling (for Fmoc-L-Phe-OH):

-

In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq, 0.6 mmol) and HCTU (2.9 eq, ~0.58 mmol) in DMF.

-

Add DIPEA (6 eq, 1.2 mmol) and allow the mixture to pre-activate for 1-2 minutes.[18]

-

Rationale: HCTU is an efficient coupling reagent that activates the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, facilitating rapid amide bond formation.[22]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 45-60 minutes at room temperature.

-

Wash the resin with DMF (3x).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

-

Repeat for Fmoc-L-Ala-OH: Repeat the deprotection and coupling steps to add the final amino acid. After the final coupling, perform a final Fmoc deprotection step to yield the free N-terminal peptide on the resin.

Step 3: Cleavage from Resin

-

Wash the final peptide-resin with DMF (3x) and then thoroughly with DCM (5x) to remove all DMF.

-

Dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail of 1% TFA in DCM.

-

Add the cleavage cocktail to the resin (approx. 10 mL per 0.2 mmol of resin) and agitate gently for 2 minutes. Repeat this step 3-4 times, collecting the filtrate each time.

-

Rationale: The 2-CTC linker is hyper-acid sensitive, allowing the peptide to be cleaved under extremely mild acidic conditions.[23] This preserves the acid-sensitive C-terminal diazomethyl ketone group and side-chain protecting groups (if any were present).

-

Combine the filtrates and immediately neutralize the TFA by adding a few drops of pyridine or by evaporating the solvent in the presence of a base trap.

-

Precipitate the crude peptide by adding the solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Workflow for On-Resin Synthesis of a Peptide Diazomethyl Ketone

Caption: SPPS workflow for synthesizing a C-terminal peptide diazomethyl ketone.

Protocol 2: Conversion to a Peptidyl Chloromethyl Ketone (CMK)

This protocol describes the conversion of the purified peptide diazomethyl ketone (H-Ala-Phe-Val-CHN2) into its corresponding chloromethyl ketone.

Materials and Reagents

| Reagent/Material | Purpose |

| Purified Peptide-CHN2 | Starting material |

| Dioxane or Diethyl Ether | Anhydrous solvent |

| HCl solution in Dioxane/Ether (e.g., 4M) | Source of HCl for conversion |

| Nitrogen or Argon gas | Inert atmosphere |

Step-by-Step Methodology

-

Dissolve the purified, dry peptide diazomethyl ketone in a minimal amount of anhydrous dioxane or diethyl ether under an inert atmosphere (N2 or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of HCl in dioxane (or ether) (e.g., 2-3 equivalents) to the stirred peptide solution.

-

Rationale: The diazomethyl ketone reacts with HCl in a nucleophilic substitution reaction. The diazo group is protonated to form a diazonium ion, which is an excellent leaving group (N2 gas). The chloride ion then attacks the resulting carbocation to form the stable chloromethyl ketone.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically rapid and accompanied by the evolution of nitrogen gas.

-

Once the reaction is complete (usually within 30-60 minutes), remove the solvent and excess HCl under reduced pressure.

-

The resulting crude peptide chloromethyl ketone can be purified by reverse-phase HPLC.

Chemical Conversion of Diazomethyl to Chloromethyl Ketone

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemie.univie.ac.at [chemie.univie.ac.at]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor agents: diazomethyl ketone and chloromethyl ketone analogues prepared from N-tosyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications - Durham e-Theses [etheses.dur.ac.uk]

- 8. A one-pot procedure for the preparation of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Diazo ketone synthesis [organic-chemistry.org]

- 11. ehs.unm.edu [ehs.unm.edu]

- 12. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. reddit.com [reddit.com]

- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. peptide.com [peptide.com]

- 21. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Fmoc-L-Val-CHN2 Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of Diazomethyl Ketone Probes in Cysteine Protease Research

Peptidyl diazomethyl ketones (DMKs) are a class of irreversible inhibitors that have become invaluable tools in the study of cysteine proteases.[1][2] Their unique mechanism of action, involving the alkylation of the active site cysteine residue, allows for the specific and potent inactivation of target enzymes. Among these, Fmoc-L-Val-CHN2 serves as a crucial building block and a selective probe for certain families of cysteine proteases. The valine residue provides a degree of specificity for the S2 pocket of target proteases, while the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group offers a handle for fluorescent tagging or immobilization onto a solid support for activity-based protein profiling (ABPP) applications.

This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, from the preparation of the necessary precursors to the final product. It is designed to equip researchers with the practical knowledge and theoretical understanding required for the successful and safe execution of this synthesis.

PART 1: Synthetic Strategy Overview

The synthesis of this compound is a two-step process commencing from the commercially available Fmoc-L-Valine. The first step involves the conversion of the carboxylic acid of Fmoc-L-Valine into a more reactive acid chloride. The second, and most critical step, is the reaction of the generated Fmoc-L-Val-Cl with diazomethane to yield the final diazomethyl ketone product.

Caption: Overall synthetic workflow for this compound.

PART 2: Reagents and Materials

A summary of the key reagents required for the synthesis is provided below. It is imperative to use high-purity, anhydrous solvents and reagents to ensure optimal reaction outcomes.

| Reagent | Formula | M.W. ( g/mol ) | Key Properties | Supplier Example |

| Fmoc-L-Valine | C₂₀H₂₁NO₄ | 339.39 | White solid, store at 2-8 °C.[3][4] | Sigma-Aldrich, Chem-Impex |

| Oxalyl Chloride | (COCl)₂ | 126.93 | Corrosive, fuming liquid. Reacts violently with water. | Acros Organics |

| Thionyl Chloride | SOCl₂ | 118.97 | Corrosive, fuming liquid. Reacts violently with water. | Alfa Aesar |

| Diazald® | C₈H₁₀N₂O₃S | 214.24 | Precursor for diazomethane generation.[5] | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Highly flammable, peroxide-forming. Anhydrous grade required. | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen. Anhydrous grade required. | J.T. Baker |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | High-boiling polar aprotic solvent. Anhydrous grade required. | EMD Millipore |

| Potassium Hydroxide | KOH | 56.11 | Caustic solid. | VWR |

| Triethylamine | (C₂H₅)₃N | 101.19 | Corrosive, flammable liquid base. | TCI America |

PART 3: Experimental Protocols

Protocol 1: Generation of Diazomethane (CH₂N₂) from Diazald®

!!! EXTREME CAUTION ADVISED !!!

Diazomethane is a highly toxic, explosive, and carcinogenic gas.[6][7][8][9][10] This procedure must be performed in a well-ventilated fume hood, behind a blast shield, using dedicated glassware with fire-polished joints to avoid sharp edges that can trigger an explosion.[5][6][7] It is highly recommended to use a commercial diazomethane generation apparatus.

Caption: Apparatus for the safe generation of diazomethane.

Step-by-Step Procedure:

-

Apparatus Setup: Assemble the diazomethane generation glassware in a fume hood. The receiving flask should be placed in an ice-salt bath to maintain a temperature of approximately -10 °C.

-

Reagent Preparation:

-

In the reaction flask, dissolve Diazald® in diethyl ether (e.g., 21.4 g of Diazald® in 130 mL of ether).

-

In a separate beaker, prepare a solution of potassium hydroxide by dissolving KOH in ethanol and water (e.g., 5 g of KOH in 8 mL of water and 10 mL of ethanol).

-

-

Generation:

-

Gently heat the Diazald® solution to 65 °C in a water bath.

-

Slowly add the KOH solution from the addition funnel to the reaction flask. The generation of yellow diazomethane gas will be observed.

-

The diazomethane will co-distill with the ether and be collected in the chilled receiving flask.

-

-

Completion and Storage:

-

Continue the distillation until the distilling ether becomes colorless. Do not distill to dryness.

-

The resulting ethereal solution of diazomethane should be used immediately for the subsequent reaction. Storage is highly discouraged.[7][8] If absolutely necessary, store for a very short period in a tightly stoppered, smooth-walled flask at -20 °C in a blast-proof freezer.

-

Protocol 2: Synthesis of Fmoc-L-Val-Cl

-

Preparation: To a round-bottom flask containing Fmoc-L-Valine (1 equivalent), add anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction progress can be monitored by the cessation of gas evolution.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to ensure all volatile reagents are removed. The resulting Fmoc-L-Val-Cl is a white solid or oil and is used immediately in the next step without further purification.

Protocol 3: Synthesis of Fmoc-L-Val-CHN₂

-

Dissolution of Acid Chloride: Dissolve the crude Fmoc-L-Val-Cl from the previous step in a minimal amount of anhydrous diethyl ether or DCM.

-

Reaction with Diazomethane:

-

Cool the acid chloride solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared ethereal solution of diazomethane (approximately 2-3 equivalents) with gentle stirring. The addition should be done portion-wise until a faint yellow color persists, indicating a slight excess of diazomethane.

-

The reaction is typically rapid, as evidenced by the immediate disappearance of the yellow color upon initial additions and the evolution of nitrogen gas.[11][12]

-

-

Quenching: After the reaction is complete (usually within 1-2 hours), carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Fmoc-L-Val-CHN₂.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a pale yellow solid.

PART 4: Characterization and Data

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm), valine side chain (isopropyl group), and the diazomethyl ketone moiety (singlet ~5.4 ppm). |

| ¹³C NMR | Signals corresponding to the carbonyl carbon of the ketone, the diazomethyl carbon, and the carbons of the Fmoc and valine moieties. |

| Mass Spec (ESI) | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺. |

| IR Spectroscopy | A strong absorption band around 2100 cm⁻¹ characteristic of the diazo group (N≡N stretch). |

PART 5: Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield of Fmoc-L-Val-Cl | Incomplete reaction or hydrolysis of the acid chloride. | Ensure anhydrous conditions. Use fresh oxalyl chloride. |

| Low yield of Fmoc-L-Val-CHN₂ | Incomplete reaction of the acid chloride. Degradation of diazomethane. | Use freshly prepared diazomethane. Ensure the acid chloride is completely formed. |

| Presence of byproducts | Incomplete quenching of diazomethane. Side reactions. | Ensure complete quenching with acetic acid. Purify carefully by column chromatography. |

References

-

Environmental Health & Safety. Diazomethane Standard Operating Procedure Template. [Link]

-

Division of Research Safety, University of Illinois. Diazomethane. [Link]

-

New Jersey Department of Health. Hazard Substance Fact Sheet: Diazomethane. [Link]

-

University of Georgia Research Safety. Diazomethane Safety Data Sheet. [Link]

-

Organic Syntheses Procedure: Diazomethane. [Link]

-

Peptideweb.com. Synthesis protocols. [Link]

-

PubMed. Antitumor Agents: Diazomethyl Ketone and Chloromethyl Ketone Analogues Prepared From N-tosyl Amino Acids. [Link]

-

MDPI. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. [Link]

-

Master Organic Chemistry. Reactions Of Diazomethane (CH2N2) And Their Mechanisms. [Link]

-

PMC. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]

-

Journal of the American Chemical Society. A New Method of Preparation of Diazomethane. [Link]

-

ResearchGate. Synthesis of Fmoc-L-N-MeVal-L-Hmp-OH depsipeptide 72. [Link]

-

YouTube. Diazomethane Synthesis and Applications (Arndt-Eistert Homologation). [Link]

-

PubMed. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B. [Link]

-

The West Group. Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. [Link]

-

Organic Syntheses Procedure. diazomethane. [Link]

-

MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

-

YouTube. Diazomethane formation of methyl esters. [Link]

-

PubMed. Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. [Link]

-

PubChem. Fmoc-L-valine. [Link]

-

Ottokemi. Fmoc-L-valine, 99%. [Link]

Sources

- 1. Antitumor agents: diazomethyl ketone and chloromethyl ketone analogues prepared from N-tosyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. FMOC-L-valine | C20H21NO4 | CID 688217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. research.uga.edu [research.uga.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

Application of Fmoc-L-Val-CHN2 in neurodegenerative disease research.

Introduction: The Critical Role of Cysteine Proteases in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to the dysregulation of cysteine proteases, particularly caspases and calpains, as a key convergent pathway in the molecular pathogenesis of these devastating disorders.[1][2][3][4] These proteases, when aberrantly activated, initiate a cascade of proteolytic events that dismantle critical cellular components, leading to synaptic dysfunction, axonal damage, and ultimately, neuronal death.[2][4][5]

Fmoc-L-Val-CHN2 belongs to the diazomethylketone class of irreversible inhibitors of cysteine proteases. The valine residue provides a degree of specificity for the active site of certain proteases, while the diazomethylketone warhead forms a covalent bond with the active site cysteine, leading to irreversible inhibition.[6][7] This property makes this compound and similar compounds invaluable research tools to dissect the specific roles of cysteine proteases in the intricate signaling pathways of neurodegeneration. By selectively blocking the activity of these enzymes, researchers can elucidate their downstream targets, understand their contribution to disease pathology, and evaluate the therapeutic potential of protease inhibition.

This guide provides a comprehensive overview of the application of this compound in neurodegenerative disease research, offering detailed protocols and expert insights to empower researchers in their quest for novel therapeutic strategies.

Mechanism of Action and Target Pathways

This compound acts as an irreversible inhibitor of cysteine proteases by covalently modifying the active site cysteine residue. This mechanism is crucial for effectively shutting down protease activity in experimental systems, allowing for a clear assessment of the consequences of their inhibition.

The primary targets of this compound in the context of neurodegeneration are the caspase and calpain families of cysteine proteases.[1][2][4]

-

Caspases: These proteases are central executioners of apoptosis, or programmed cell death.[2] In neurodegenerative diseases, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of vital cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[8][9]

-

Calpains: These are calcium-activated neutral proteases that play a role in various cellular processes, including cytoskeletal remodeling and signal transduction.[2][4] However, their overactivation due to disrupted calcium homeostasis, a common feature in neurodegenerative conditions, contributes to synaptic dysfunction and neuronal injury.[2][5]

The interplay between these pathways is complex, with crosstalk and shared substrates contributing to the overall neurodegenerative process.

Caption: Workflow for assessing neuroprotection.

Protocol: MTT Assay for Cell Viability

This protocol is designed for neuronal cell cultures in a 96-well plate format.

Materials:

-

Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells)

-

This compound (dissolved in an appropriate solvent like DMSO)

-

Neurotoxic agent (e.g., Aβ1-42 oligomers)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate reader

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for at least 24 hours.

-

Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1-50 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the untreated control wells) and incubate for the desired time (e.g., 24-48 hours).

-

MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the viability of the untreated control cells.

| Parameter | Recommended Range |

| Cell Seeding Density | 10,000 - 50,000 cells/well |

| This compound Conc. | 1 - 50 µM (titration recommended) |

| Pre-incubation Time | 1 - 2 hours |

| Neurotoxin Incubation | 24 - 48 hours |

| MTT Incubation | 3 - 4 hours |

Monitoring Protease Activation via Western Blotting

Western blotting is a powerful technique to detect the cleavage of specific caspase substrates, such as PARP, or the active (cleaved) forms of caspases themselves, providing direct evidence of protease activation. [8][10][11] Protocol: Western Blot for Cleaved Caspase-3

Materials:

-

Cell lysates from treated and untreated neuronal cells

-

SDS-PAGE gels (12-15% acrylamide is suitable for resolving cleaved caspase-3) [10][12]* PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and run the gel until adequate separation is achieved.

-

Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [10]5. Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the cleaved caspase-3 band in this compound treated samples indicates inhibition of apoptosis.

Visualizing Apoptosis through Immunofluorescence

Immunofluorescence allows for the in-situ visualization of apoptotic markers within individual cells, providing valuable spatial information. [13] Protocol: Immunofluorescence for Active Caspase-3

Materials:

-

Cells grown on coverslips or in chamber slides

-

4% paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against active caspase-3

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture and treat the cells with the neurotoxic agent in the presence or absence of this compound.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes. 4. Blocking: Wash with PBS and block with blocking buffer for 1 hour to reduce non-specific antibody binding. 5. Primary Antibody Incubation: Incubate with the primary antibody against active caspase-3 (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope. Apoptotic cells will exhibit positive staining for active caspase-3.

Considerations for Using this compound

-

Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. It is typically dissolved in an organic solvent such as DMSO to create a stock solution. Prepare fresh dilutions in culture medium for each experiment. Diazomethylketones can be light-sensitive and prone to degradation, so stock solutions should be stored protected from light at -20°C or -80°C.

-

Concentration and Incubation Time: The optimal concentration and incubation time for this compound will vary depending on the cell type, the specific protease being targeted, and the experimental conditions. It is crucial to perform dose-response and time-course experiments to determine the effective concentration range and treatment duration.

-

Specificity: While the valine residue confers some selectivity, it is important to acknowledge that this compound may inhibit other cysteine proteases to varying extents. Control experiments and the use of more specific inhibitors, if available, are recommended to confirm the role of a particular protease.

-

Toxicity: At high concentrations, the inhibitor itself may exert cytotoxic effects. It is essential to determine the non-toxic working concentration range by performing a toxicity assay with the inhibitor alone.

Conclusion

This compound represents a valuable chemical tool for investigating the detrimental roles of cysteine proteases in the pathogenesis of neurodegenerative diseases. By irreversibly inhibiting caspases and calpains, this compound allows researchers to dissect their contribution to neuronal death and dysfunction. The protocols and guidelines presented here provide a solid foundation for utilizing this compound and similar inhibitors to explore novel therapeutic avenues aimed at mitigating the devastating consequences of neurodegeneration. A thorough understanding of its mechanism of action and careful experimental design are paramount to obtaining robust and reproducible data, ultimately advancing our understanding and treatment of these complex disorders.

References

-

Das, A., et al. (2008). Activation of calpain and caspase pathways in demyelination and neurodegeneration in animal model of multiple sclerosis. CNS & Neurological Disorders - Drug Targets, 7(3), 313-320. [Link]

-

Lal, H., et al. (2023). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Frontiers in Pharmacology, 14, 1184303. [Link]

-

Kaja, S., et al. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Protocols in Pharmacology, 65, 12.10.1-12.10.19. [Link]

-

Bio-Rad. Apoptosis Analysis by Imaging. [Link]

-

Das, A., et al. (2008). Activation of calpain and caspase pathways in demyelination and neurodegeneration in animal model of multiple sclerosis. Semantic Scholar. [Link]

-

Nath, R., et al. (1999). Caspase and calpain substrates: roles in synaptic plasticity and cell death. Journal of Neuroscience Research, 58(1), 167-180. [Link]

-

Protocol Online. caspase3 detection - SDS-PAGE and Western Blotting. [Link]

-

Higuchi, M., et al. (2005). Distinct Mechanistic Roles of Calpain and Caspase Activation in Neurodegeneration as Revealed in Mice Overexpressing Their Specific Inhibitors. The Journal of Biological Chemistry, 280(15), 15229-15237. [Link]

-

Ferreira, C. G., et al. (2011). Immunodetection of caspase-3 by Western blot using glutaraldehyde. Analytical Biochemistry, 418(1), 173-175. [Link]

-

Shomu's Biology. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. [Link]

-

Neurofit. Viability and survival test. [Link]

-

Creative Biolabs. Cell Viability Assay Service. [Link]

-

Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In: Monti, B. (eds) Neuroprotection. Methods in Molecular Biology, vol 2959. Humana, New York, NY. [Link]

-

Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Neuroprotection (pp. 1-21). New York, NY: Springer US. [Link]

-

Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

-

University of South Florida. Apoptosis Protocols. [Link]

-

Arrow@TU Dublin. Approaches to Avoid Proteolysis During Protein Expression and Purification. [Link]

-

Fürstner, A., et al. (2013). Total Synthesis of Covalent Cysteine Protease Inhibitor N-Desmethyl Thalassospiramide C and Crystallographic Evidence for Its Mode of Action. Angewandte Chemie International Edition, 52(51), 13635-13639. [Link]

-

Schirmeister, T. (2000). Inhibitors of cysteine proteases. Current Medicinal Chemistry, 7(12), 1195-1210. [Link]

Sources

- 1. Activation of calpain and caspase pathways in demyelination and neurodegeneration in animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 3. Activation of calpain and caspase pathways in demyelination and neurodegeneration in animal model of multiple sclerosis. | Semantic Scholar [semanticscholar.org]

- 4. Caspase and calpain substrates: roles in synaptic plasticity and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchmap.jp [researchmap.jp]

- 6. Total Synthesis of Covalent Cysteine Protease Inhibitor N-Desmethyl Thalassospiramide C and Crystallographic Evidence for Its Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 10. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 11. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

Troubleshooting & Optimization

Troubleshooting low solubility of Fmoc-L-Val-CHN2 in aqueous buffers.

Welcome to the technical support guide for Fmoc-L-Val-CHN2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this potent, irreversible cysteine protease inhibitor. The primary focus of this guide is to provide in-depth, field-tested solutions to the most frequent issue: low solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my lyophilized this compound. Why is it so poorly soluble in my aqueous assay buffer?

A1: This is the most common challenge researchers face with this compound, and it stems directly from its molecular structure. This compound is a highly hydrophobic molecule due to two key features:

-

The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a large, aromatic, and extremely nonpolar moiety. Its primary purpose in synthesis is to be hydrophobic, aiding in purification in organic solvents.[1][2] This property is a significant liability when trying to dissolve the final compound in a polar, aqueous environment.

-

The Valine Side Chain: The amino acid valine possesses an isopropyl side chain, which is also nonpolar and contributes to the molecule's overall hydrophobicity.

The combination of these groups gives the molecule an oil-like character, leading to very poor solubility in water-based systems, a classic example of the "like dissolves like" principle of chemistry.

Caption: Figure 1. Key structural features contributing to low aqueous solubility.

Q2: What is the correct, step-by-step procedure for preparing solutions of this compound for my experiment?

A2: The key is a two-step process: first, create a concentrated stock solution in a strong, water-miscible organic solvent, and second, carefully dilute this stock into your final aqueous buffer.[3] Never attempt to dissolve the lyophilized powder directly in an aqueous buffer.

This protocol is designed to create a stable, concentrated stock that can be stored and used for multiple experiments.

-

Solvent Selection: Use 100% anhydrous Dimethyl Sulfoxide (DMSO). It is a powerful organic solvent capable of fully solubilizing this compound and is miscible with water.[4]

-

Calculation: Determine the volume of DMSO needed to achieve a high but practical concentration (e.g., 10-50 mM). It is crucial to test solubility with a small amount of your peptide first before dissolving the entire batch.[3]

-

Dissolution: Add the calculated volume of DMSO directly to the vial containing the lyophilized powder.

-

Mixing: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath (3 cycles of 15 seconds) can be used to break up aggregates.[1] Avoid excessive heating.

-

Verification: Ensure the solution is completely clear with no visible particulates. This is now your master stock solution.

-

Storage: Aliquot the master stock into smaller, single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C or, for long-term storage, at -80°C. This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.[5]

This must be done immediately before starting your experiment.

-

Thaw: Quickly thaw one aliquot of your DMSO stock solution.

-

Dilution: This is the most critical step. Add the stock solution dropwise to your chilled (on ice) assay buffer while the buffer is being gently vortexed. Do not add the buffer to the DMSO stock. Adding the concentrated organic solution to the larger aqueous volume helps prevent localized high concentrations that can cause immediate precipitation.

-

Final Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤1%, to avoid affecting protein structure or enzyme kinetics. However, this may not be sufficient to keep the inhibitor in solution.

Caption: Figure 2. Workflow for preparing stock and working solutions.

Q3: I followed the protocol, but my compound still precipitates when I dilute it into the assay buffer. What can I do?

A3: This indicates that the final percentage of DMSO in your working solution is too low to maintain the solubility of this highly hydrophobic compound. You have two primary avenues for troubleshooting: optimizing the co-solvent concentration and modifying the buffer.

The goal is to find the highest percentage of DMSO your biological assay can tolerate without compromising the results.

-

Enzyme Activity Control: Set up your assay with all components except the inhibitor.

-

DMSO Titration: Run the assay with increasing final concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5%, 10%).

-

Analysis: Plot your assay signal (e.g., enzyme activity) against the % DMSO. Identify the highest concentration of DMSO that does not significantly alter the signal compared to the 0% DMSO control. This is your new working limit.

-

Re-Dilution: Prepare your inhibitor's working solution so that the final DMSO concentration is at or just below this determined tolerance limit.

| Organic Co-Solvent | Typical Starting Limit | Max Tolerable Limit (Assay Dependent) | Notes |

| DMSO | ≤ 1% | Up to 10% | Most common and effective. Can affect enzyme kinetics at higher concentrations.[6] |

| DMF | ≤ 1% | Up to 5% | Good alternative, but generally more toxic to cells and disruptive to proteins than DMSO.[3] |

| Ethanol | ≤ 2% | Up to 10% | Less effective at dissolving highly nonpolar compounds. Can precipitate salts from the buffer. |

| Table 1. General guidance for co-solvent concentrations in biological assays. These values are starting points and must be empirically validated for your specific system. |

Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.

-

Method: A procedure has been described where the Fmoc-amino acid in DMSO is mixed with a solution of Tween 80 in DMSO before being vigorously added to the final aqueous solution.[7]

-

Protocol: You could adapt this by adding a small amount of a concentrated Tween 80 or Triton X-100 solution to your assay buffer before adding the inhibitor stock. A final surfactant concentration of 0.01% - 0.05% is a reasonable starting point.

-

Critical Control: You MUST run a control to ensure the surfactant itself does not inhibit or activate your enzyme or interfere with your detection method.[8]

Caption: Figure 3. Decision tree for addressing compound precipitation.

Q4: How does buffer pH affect the solubility and, more importantly, the stability of this compound?

A4: The pH of your buffer presents a delicate balance between solubility and the chemical stability of the reactive diazomethyl ketone group.

-

Solubility: The molecule lacks strongly ionizable groups, so pH has a minimal effect on its inherent solubility.

-

Stability: This is the critical factor. The diazomethyl ketone warhead is an electrophile that irreversibly alkylates the active site cysteine of a protease. This group is most stable at a slightly acidic to neutral pH.[9]

-

Acidic Conditions (pH < 6.0): The diazomethane carbon can be protonated by the buffer, which is the first step in its reaction mechanism with the enzyme's active site thiol.[10][11] However, strongly acidic conditions (pH < 4) can lead to non-specific reactions and degradation over time.

-

Basic Conditions (pH > 8.0): Basic conditions should be strictly avoided. The compound can be susceptible to base-catalyzed hydrolysis and degradation, rendering it inactive.

-

| pH Range | Stability of Diazomethyl Ketone | Recommendation |

| < 6.0 | Moderate | Acceptable for many cysteine protease assays, which often have acidic pH optima. |

| 6.0 - 7.5 | Optimal | Recommended range for preparing and using working solutions to maximize stability. [9] |

| > 8.0 | Poor | Avoid. High risk of rapid degradation and loss of inhibitory activity. |

| Table 2. Impact of pH on the stability of the diazomethyl ketone functional group. |

Q5: What are the definitive best practices for handling and storing this compound?

A5: Proper handling and storage are essential to ensure the integrity and reproducibility of your experiments.

| Form | Storage Condition | Duration | Rationale |

| Lyophilized Powder | -20°C, desiccated | Years | Protects from moisture and degradation.[5] |

| DMSO Master Stock | -80°C in single-use aliquots | Months | Prevents degradation from freeze-thaw cycles and water absorption by DMSO.[5][12] |

| Aqueous Working Solution | On ice (2-8°C) | < 4 hours | Must be made fresh for each experiment. The compound is least stable in aqueous buffer and should be used immediately. |

| Table 3. Recommended storage conditions for this compound. |

References

-

Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Open Access Pub. [Link]

-

Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. [Link]

-

Guidelines for Dissolving Peptides. GenScript. [Link]

-

A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. Angewandte Chemie International Edition. [Link]

- Method for solution-phase peptide synthesis. (2019).

-

Solubility of Fmoc-l-valine in Fourteen Monosolvents: Characterization, Determination, Analysis, and Model Correlation. (2024). Journal of Chemical & Engineering Data. [Link]

-

Table 2 Solubility of different ketones in the buffer medium and... ResearchGate. [Link]

-

Reactions Of Diazomethane (CH2N2) And Their Mechanisms. (2025). Master Organic Chemistry. [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2014). PLoS One. [Link]

-

Peptide Sample Prep Optimization and Troubleshooting. (2017). YouTube. [Link]

-

Avoiding Peptide Assay Failure: Hidden Problems and Solutions. (2014). GenScript. [Link]

-

Diazomethyl ketone substrate derivatives as active-site-directed inhibitors of thiol proteases. Papain. (1977). Biochemistry. [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

-

A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. (1998). International Journal of Pharmaceutics. [Link]

-

Stability of screening compounds in wet DMSO. (2009). Journal of Biomolecular Screening. [Link]

-

Properties of buffers. Khan Academy. [Link]

-

Acids, Bases, Salts, and Buffers. CUNY Bronx. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

-

Acidic and Basic Buffers. (2014). YouTube. [Link]

-

Peptidyl diazomethyl ketones are specific inactivators of thiol proteinases. (1981). The Journal of Biological Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]

- 3. genscript.com [genscript.com]

- 4. researchgate.net [researchgate.net]

- 5. genscript.com [genscript.com]

- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccesspub.org [openaccesspub.org]

- 8. docs.abcam.com [docs.abcam.com]

- 9. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Diazomethyl ketone substrate derivatives as active-site-directed inhibitors of thiol proteases. Papain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Fmoc-L-Val-CHN2 Labeling Experiments

Welcome to the technical support guide for optimizing your Fmoc-L-Val-CHN2 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals who utilize this activity-based probe. Here, we will address common challenges and provide in-depth, scientifically grounded solutions to help you achieve reliable and efficient labeling.

I. Understanding the Reagent: this compound

This compound is a specialized chemical probe used in activity-based protein profiling (ABPP). It is designed to covalently modify the active site of specific classes of enzymes, particularly cysteine proteases.[1][2] The valine residue provides a degree of specificity for the target enzyme's binding pocket, while the diazomethylketone (CHN2) group is the reactive "warhead" that forms a covalent bond with the active site nucleophile, typically a cysteine residue.[2] Understanding this mechanism is crucial for troubleshooting, as the reaction's success hinges on the accessibility and reactivity of this active site thiol.

The core reaction involves the nucleophilic attack of the active site cysteine thiolate on the diazomethylketone. This is followed by the loss of nitrogen gas (N2), resulting in a stable thioether linkage between the probe and the enzyme.[3][4]

Caption: Covalent labeling mechanism of a cysteine protease by this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for my labeling reaction?

The optimal pH is a critical parameter that balances enzyme activity and probe stability. For most cysteine proteases, the active site cysteine needs to be in its nucleophilic thiolate form (S-) for the reaction to occur.[5] This is favored at a pH slightly above the pKa of the cysteine thiol, which is typically around 8.0-8.5. However, the enzyme itself will have an optimal pH range for its catalytic activity.

Recommendation: Start with a buffer at a pH between 5.5 and 7.5. A common starting point is a phosphate or acetate buffer at pH 7.4.[6] It is highly recommended to perform a pH titration experiment (e.g., from pH 5.5 to 8.5) to determine the optimal condition for your specific enzyme and experimental setup.

Q2: How do I prepare and store my this compound stock solution?

Proper handling and storage are essential for maintaining the reactivity of the probe. Diazomethane and its derivatives can be unstable.[3]

Protocol for Stock Solution Preparation:

-